4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride
Overview
Description
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.26 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with piperidine-4-carboxaldehyde, followed by the reduction of the resulting imine to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and neurotransmitter release.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways involved may vary depending on the specific application and target receptor .
Comparison with Similar Compounds
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Piperidinylmethyl)piperidine dihydrochloride: This compound has a similar structure but lacks the methyl group at the 4-position.
4-Methylpiperidine: This compound is a simpler analog without the piperidinylmethyl group.
Piperidine-4-carboxaldehyde: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical properties.
Properties
IUPAC Name |
4-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPQFUABSKCKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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